molecular formula C9H12N2O2S B061937 4-amino-N-cyclopropylbenzenesulfonamide CAS No. 177785-41-0

4-amino-N-cyclopropylbenzenesulfonamide

Cat. No. B061937
M. Wt: 212.27 g/mol
InChI Key: KOLXPLAKQKRJLH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-amino-N-cyclopropylbenzenesulfonamide often involves multiple steps, starting from basic sulfonamide structures. For example, the synthesis of 2-aminobenzenesulfonamide-containing cyclononyne involves a sequence of Mitsunobu and Nicholas reactions starting from 2-nitrobenzenesulfonamide, highlighting the complexity and adjustability in the synthesis of sulfonamide derivatives (Kaneda, Naruse, & Yamamoto, 2017).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is often characterized using advanced techniques such as FT-IR, NMR, and X-ray crystallography. For instance, the structure of a similar compound, 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide, was elucidated using these techniques, providing insights into the compound's geometric parameters, bond lengths, and angles (Ceylan et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of sulfonamide derivatives is influenced by the functional groups attached to the sulfonamide moiety. These compounds participate in various chemical reactions, including strain-promoted azide-alkyne cycloaddition, demonstrating their versatility in chemical synthesis and modification (Kaneda, Naruse, & Yamamoto, 2017).

Physical Properties Analysis

The solubility and solution thermodynamics of sulfonamides, including compounds like 4-aminobenzenesulfonamide, have been extensively studied. These studies provide valuable information on solubility trends across different solvents and temperatures, which is crucial for understanding the physical behavior and application of these compounds in various mediums (Asadi et al., 2020).

Chemical Properties Analysis

The chemical properties of sulfonamides, such as reactivity and stability under different conditions, are essential for their application in synthesis and drug design. For instance, 4-cyanobenzenesulfonamides demonstrate specific cleavage patterns and stability, making them useful as protecting/activating groups in amine synthesis (Schmidt et al., 2017).

Scientific Research Applications

  • Scientific Field : Pharmacology and Medicine .
  • Summary of the Application : Sulfonamides, such as 4-amino-N-cyclopropylbenzenesulfonamide, are used in the treatment of a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
  • Results or Outcomes : The outcomes of treatment with sulfonamides can vary widely depending on the disease being treated. In general, these drugs work by inhibiting bacterial growth, thereby helping to alleviate symptoms of the disease .

Sulfonamides are often used in the treatment of bacterial infections due to their ability to inhibit bacterial growth . They can also be used in proteomics research , which involves the large-scale study of proteins, particularly their structures and functions .

Sulfonamides are often used in the treatment of bacterial infections due to their ability to inhibit bacterial growth . They can also be used in proteomics research , which involves the large-scale study of proteins, particularly their structures and functions .

properties

IUPAC Name

4-amino-N-cyclopropylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c10-7-1-5-9(6-2-7)14(12,13)11-8-3-4-8/h1-2,5-6,8,11H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLXPLAKQKRJLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360706
Record name 4-amino-N-cyclopropylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-cyclopropylbenzenesulfonamide

CAS RN

177785-41-0
Record name 4-amino-N-cyclopropylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-N-cyclopropylbenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GB Wang, LF Wang, CZ Li, J Sun, GM Zhou… - Research on Chemical …, 2012 - Springer
Thionyl chloride efficiently and selectively promoted the deacylation of N-arylacetamides and 2-chloro-N-arylacetamides, under anhydrous conditions, without effecting the ester group, …
Number of citations: 44 link.springer.com

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